6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Thermal stability Crystallization Formulation development

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-42-5) is a heterocyclic building block belonging to the 5-cyanouracil class. Its core is a tetrahydropyrimidine-2,4-dione ring bearing a phenyl substituent at N1, a methyl group at C6, and a cyano group at C5.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 5900-42-5
Cat. No. B1367279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS5900-42-5
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1C2=CC=CC=C2)C#N
InChIInChI=1S/C12H9N3O2/c1-8-10(7-13)11(16)14-12(17)15(8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16,17)
InChIKeyIPISLRSVCCELHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-42-5) – Chemical Identity and Class Baseline for Procurement Evaluation


6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-42-5) is a heterocyclic building block belonging to the 5-cyanouracil class. Its core is a tetrahydropyrimidine-2,4-dione ring bearing a phenyl substituent at N1, a methyl group at C6, and a cyano group at C5 . The compound is supplied primarily as a research chemical and pharmaceutical reference standard, with typical purity ≥97% and full characterization (¹H NMR, HPLC) provided by certified vendors . Its molecular formula is C₁₂H₉N₃O₂ with a molecular weight of 227.22 g·mol⁻¹ .

Why 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Cannot Be Interchanged with Generic 5-Cyanouracil Analogs – Key Differentiation Factors for Informed Sourcing


Within the 5-cyanouracil family, small structural variations produce measurable differences in physicochemical properties that directly affect handling, formulation, and analytical method development. Replacing the N1-phenyl group with hydrogen (5-cyanouracil or 6-methyl-5-cyanouracil) or removing the C6-methyl group (5-cyano-1-phenyluracil) alters melting point by >30 °C and shifts the predicted acid dissociation constant (pKa) by up to 0.3 log units [1]. Such changes influence solubility, chromatographic retention, and crystallization behavior in both synthesis and quality-control workflows. Furthermore, the target compound is uniquely positioned as a certified drug-impurity reference standard from ISO-accredited suppliers, a certification not routinely available for its closest des-methyl or des-phenyl analogs, thereby mandating compound-specific procurement when regulatory-grade traceability is required [2].

Quantitative Differentiation Evidence for 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile vs. Closest Analogs


Higher Melting Point vs. N1-Phenyl Des-Methyl Analog Enables Wider Thermal Processing Window

The target compound melts at 332–334 °C, which is approximately 35 °C higher than the 296–299 °C reported for the des-methyl analog 5-cyano-1-phenyluracil (CAS 6275-84-9) . This thermal stability margin is critical for solid-state formulation processes where excipient melting or drug loading by hot-melt extrusion may be considered.

Thermal stability Crystallization Formulation development

Distinct Acid Dissociation Constant (pKa) vs. N1-Des-Phenyl 6-Methyl Analog Alters Ionization-Dependent Solubility and Chromatography

The predicted pKa of the target compound is 7.11 ± 0.40, compared to 6.81 ± 0.10 predicted for 6-methyl-5-cyanouracil (CAS 5900-40-3) . A difference of approximately 0.3 log units shifts the ionization equilibrium at physiological pH, affecting aqueous solubility, partition coefficient (logD), and reversed-phase HPLC retention times, which are critical for bioanalytical method validation.

Ionization Solubility HPLC method development logD

Higher Molecular Weight and Reduced Density vs. Parent 5-Cyanouracil Provide Differentiated Handling and Dosing Characteristics

With a molecular weight of 227.22 g·mol⁻¹ and a predicted density of 1.37 g·cm⁻³, the target compound is significantly heavier and slightly less dense than the parent 5-cyanouracil (137.10 g·mol⁻¹; density not reported but structurally expected to be lower) . The N1-phenyl and C6-methyl substitutions contribute to these differences, which affect gravimetric dispensing accuracy and bulk powder flow properties in automated compound management systems.

Molar mass Density Powder handling Dosing

Certified Reference Standard Status Supports Regulatory-Grade Analytical Method Qualification Not Demonstrated for Closest Analogs

The target compound is catalogued and supplied as a certified reference standard for drug impurity analysis by ISO-compliant manufacturers, with batch-specific Certificates of Analysis including ¹H NMR and HPLC purity data . In contrast, the closest analogs (CAS 6275-84-9 and CAS 5900-40-3) are predominantly listed as general research chemicals without documented reference-standard certification or batch-level spectroscopic characterization . This traceability gap is decisive for analytical laboratories operating under GMP or GLP quality systems.

Reference standard Impurity profiling GMP Regulatory compliance

Best-Fit Application Scenarios for 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for HPLC Method Validation

The compound's certified reference-standard status and defined pKa of 7.11 enable its direct use as a system suitability standard or impurity marker in reversed-phase HPLC methods. Its distinct retention relative to the des-methyl analog (5-cyano-1-phenyluracil) due to the C6-methyl group allows unambiguous peak identification in forced-degradation studies. [1]

Solid-State Formulation Prototyping Requiring High-Melting API Surrogates

With a melting point of 332–334 °C, the compound can serve as a thermally stable surrogate in early formulation screening where exposure to elevated processing temperatures (e.g., hot-melt extrusion above 250 °C) is anticipated, outperforming the des-methyl analog which melts 35 °C lower.

Building Block for Parallel Library Synthesis of N1-Phenyl-5-Cyanouracil Derivatives

The combined presence of N1-phenyl and C6-methyl substituents on the 5-cyanouracil scaffold provides a pre-functionalized core for diversification at the N3 position or via cyano-group transformations, supported by documented synthetic routes for 1,3-disubstituted 5-cyanouracils from which this compound can serve as a key intermediate. [2]

Quote Request

Request a Quote for 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.